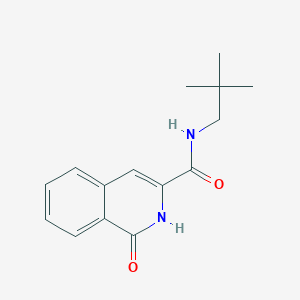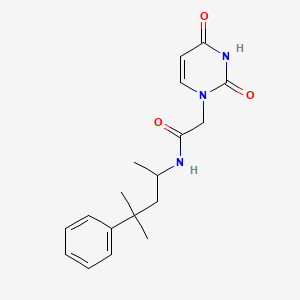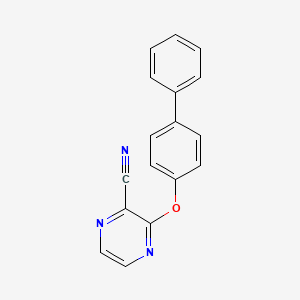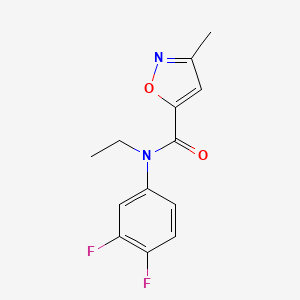![molecular formula C14H19NO2 B7566566 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone, also known as HPE, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. HPE is a piperidine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has also been studied for its potential use as an antidepressant and anxiolytic agent. Its ability to modulate the levels of neurotransmitters such as serotonin and dopamine has been of particular interest in this regard.
Mecanismo De Acción
The mechanism of action of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of several signaling pathways. 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has been shown to increase the levels of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has also been shown to have low toxicity and is well-tolerated by animals. However, there are some limitations to the use of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone in lab experiments. It has limited solubility in water, which can make it difficult to administer. In addition, the mechanism of action of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone. One area of interest is the potential use of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the potential use of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone and its potential therapeutic applications.
Conclusion
In conclusion, 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone is a chemical compound that has been of great interest in scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone as a therapeutic agent.
Métodos De Síntesis
1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of piperidine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using hydrogen peroxide to yield 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone. This method has been used successfully to produce 1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone in high yields and purity.
Propiedades
IUPAC Name |
1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13-14,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNBYYHVLLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)



![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
